Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a naphthalene ring, a pyrrolidine ring, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common route includes the following steps:
Formation of the Naphthalene Derivative: The synthesis begins with the preparation of a naphthalene derivative, such as 2-(naphthalen-1-yl)acetic acid.
Acylation of Pyrrolidine: The naphthalene derivative is then acylated with pyrrolidine to form 1-(2-(naphthalen-1-yl)acetyl)pyrrolidine.
Thioester Formation: The final step involves the reaction of the acylated pyrrolidine with methyl thioacetate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioester can be reduced to form alcohols.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring and thioester group are likely involved in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: Similar structure but lacks the pyrrolidine and thioester groups.
Naphthalene-1-acetic acid: Contains the naphthalene ring but lacks the pyrrolidine and thioester groups.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring but lacks the naphthalene and thioester groups.
Uniqueness
Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Biological Activity
Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate (CAS Number: 2034408-12-1) is a complex organic compound notable for its unique structural features, including a naphthalene ring, a pyrrolidine ring, and a thioester functional group. This article delves into the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H21NO3S, with a molecular weight of 343.4 g/mol. The compound's structure facilitates various chemical reactions, including oxidation and reduction, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H21NO3S |
Molecular Weight | 343.4 g/mol |
CAS Number | 2034408-12-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
2. Receptor Modulation:
It may act as a modulator for certain receptors, influencing signaling pathways critical for cellular communication and response.
3. Antiviral Activity:
Research suggests that compounds with similar structures exhibit antiviral properties, indicating potential applications against viral infections.
Anticancer Potential
Recent studies have explored the anticancer properties of compounds related to this compound. For instance:
- Cytotoxicity Studies: Compounds derived from similar structural frameworks have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of naphthoquinones have been documented to possess potent antiproliferative activities against breast cancer cells (MCF-7), with IC50 values in the low micromolar range .
Antiviral Activity
The potential antiviral activity of this compound has been suggested by studies on related compounds:
- HIV Inhibition: Certain naphthalene derivatives have demonstrated efficacy in inhibiting HIV replication, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 1: Synthesis and Testing
In a study focused on synthesizing eugenol-based derivatives, compounds were modified to enhance their anticancer properties. The findings indicated that structural modifications could significantly improve cytotoxicity against cancer cell lines, demonstrating the relevance of chemical structure in biological activity .
Case Study 2: Structure-Affinity Relationships
A structure-affinity relationship study indicated that specific substitutions on the naphthalene ring could enhance binding affinity to viral targets, thereby increasing antiviral efficacy . This emphasizes the importance of structural diversity in developing new therapeutic agents.
Properties
IUPAC Name |
methyl 2-[1-(2-naphthalen-1-ylacetyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-23-19(22)13-24-16-9-10-20(12-16)18(21)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-8,16H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDWLERDDOAFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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